Cas no 2757085-31-5 ((S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole)

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral dihydrooxazole derivative featuring a pyridinylmethyl substituent. This compound is of interest in asymmetric synthesis and catalysis due to its stereogenic center and potential as a ligand or building block in organometallic chemistry. The presence of both oxazole and pyridine moieties enhances its coordination properties, making it suitable for applications in transition-metal-catalyzed reactions. Its rigid structure and electron-rich environment contribute to high enantioselectivity in catalytic processes. The compound is typically handled under inert conditions to preserve its stability and reactivity. Researchers value it for its modular synthesis and versatility in constructing complex chiral frameworks.
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole structure
2757085-31-5 structure
Product name:(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
CAS No:2757085-31-5
MF:C10H12N2O
Molecular Weight:176.215082168579
CID:5520059
PubChem ID:166595029

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole 化学的及び物理的性質

名前と識別子

    • (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
    • MFCD34598941
    • G67092
    • 2757085-31-5
    • インチ: 1S/C10H12N2O/c1-8-7-13-10(12-8)6-9-4-2-3-5-11-9/h2-5,8H,6-7H2,1H3/t8-/m0/s1
    • InChIKey: RNLOSIZXSPNAGD-QMMMGPOBSA-N
    • SMILES: C(C1N=CC=CC=1)C1=N[C@@H](C)CO1

計算された属性

  • 精确分子量: 176.094963011g/mol
  • 同位素质量: 176.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.8
  • トポロジー分子極性表面積: 34.5Ų

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A1496234-100mg
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
2757085-31-5 97%
100mg
$167.0 2025-02-25
Ambeed
A1496234-1g
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
2757085-31-5 97%
1g
$640.0 2025-02-25
1PlusChem
1P024HNC-100mg
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
2757085-31-5 97%
100mg
$152.00 2023-12-18
1PlusChem
1P024HNC-1g
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
2757085-31-5 97%
1g
$600.00 2023-12-18
Ambeed
A1496234-250mg
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
2757085-31-5 97%
250mg
$259.0 2025-02-25
abcr
AB587612-1g
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole; .
2757085-31-5
1g
€1017.60 2024-04-17
abcr
AB587612-250mg
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole; .
2757085-31-5
250mg
€445.40 2024-04-17
Ambeed
A1496234-5g
(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole
2757085-31-5 97%
5g
$2241.0 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3915-1g
2-{[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine
2757085-31-5 95%
1g
¥4399.0 2024-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS3915-5g
2-{[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine
2757085-31-5 95%
5g
¥15408.0 2024-04-15

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole 関連文献

(S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazoleに関する追加情報

Recent Advances in the Study of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS: 2757085-31-5)

The compound (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS: 2757085-31-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This chiral oxazoline derivative is being explored for its role as a versatile building block in the synthesis of bioactive molecules, particularly in the context of asymmetric catalysis and the development of novel therapeutic agents.

Recent studies have highlighted the unique structural features of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, which include a stereogenic center and a pyridine moiety. These features make it an attractive scaffold for designing ligands and catalysts in enantioselective reactions. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a chiral auxiliary in the synthesis of β-amino acids, which are critical components of peptidomimetics and other biologically active compounds.

In addition to its synthetic utility, (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has shown promise in pharmacological applications. A 2024 study in ACS Chemical Biology revealed its potential as an inhibitor of specific protein-protein interactions involved in inflammatory pathways. The compound's ability to modulate these interactions suggests its utility in developing anti-inflammatory agents with improved selectivity and reduced side effects.

Further investigations into the pharmacokinetic properties of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole have been conducted to assess its drug-likeness. Computational modeling and in vitro assays indicate favorable absorption and metabolic stability, making it a viable candidate for further optimization. Researchers are particularly interested in its potential to cross the blood-brain barrier, which could open new avenues for treating neurological disorders.

The synthesis and scalability of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole have also been addressed in recent literature. A 2023 publication in Organic Process Research & Development outlined a cost-effective and environmentally friendly route for its large-scale production, utilizing green chemistry principles. This advancement is critical for facilitating its broader application in industrial and academic settings.

Looking ahead, the continued exploration of (S)-4-Methyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is expected to yield further insights into its mechanistic roles and therapeutic potential. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully realize its capabilities in drug development and beyond. The compound's versatility and promising preliminary data underscore its importance as a focal point in contemporary chemical biology research.

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